Tecalcet

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

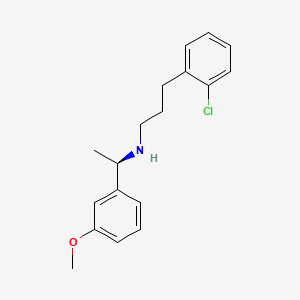

Structure

3D Structure

Properties

IUPAC Name |

3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO/c1-14(16-8-5-10-17(13-16)21-2)20-12-6-9-15-7-3-4-11-18(15)19/h3-5,7-8,10-11,13-14,20H,6,9,12H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQUCWXZCKWZBP-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)OC)NCCCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164084 | |

| Record name | Tecalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148717-54-8 | |

| Record name | Tecalcet | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148717-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecalcet [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148717548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecalcet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECALCET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I16YLE4US | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Tecalcet on the Calcium-Sensing Receptor (CaSR)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecalcet (also known as R-568 and NPS R-568) is a potent, orally active, positive allosteric modulator of the Calcium-Sensing Receptor (CaSR).[1][2][3] As a member of the calcimimetic class of compounds, this compound enhances the sensitivity of the CaSR to its endogenous ligand, extracellular calcium (Ca²⁺o).[1][2] This whitepaper provides a comprehensive technical overview of this compound's mechanism of action, detailing the molecular interactions, downstream signaling cascades, and key experimental findings that underpin its pharmacological effects. The CaSR, a class C G-protein coupled receptor (GPCR), is a critical regulator of systemic calcium homeostasis, primarily through its expression in the parathyroid glands and kidneys. By allosterically modulating this receptor, this compound effectively suppresses parathyroid hormone (PTH) secretion, a key therapeutic goal in the management of hyperparathyroidism.

Core Mechanism: Positive Allosteric Modulation

This compound does not directly activate the CaSR in the absence of its orthosteric agonist, Ca²⁺o. Instead, it binds to an allosteric site within the seven-transmembrane (7TM) domain of the receptor. This binding event induces a conformational change in the receptor that increases its affinity for extracellular calcium. The practical consequence of this is a leftward shift in the concentration-response curve for extracellular Ca²⁺, meaning that lower concentrations of Ca²⁺o are required to activate the receptor and elicit a downstream response. This compound enhances the signal transduction initiated by Ca²⁺o without altering the maximal achievable response.

Molecular Signaling Pathways

The activation of the CaSR by Ca²⁺o, potentiated by this compound, initiates a cascade of intracellular signaling events through the coupling of multiple G-protein subtypes. The primary pathways implicated are the Gαq/11 and Gαi/o pathways.

Gαq/11 Pathway:

The predominant signaling cascade activated by the CaSR in parathyroid chief cells is mediated by the Gαq/11 family of G-proteins. Upon activation, the following sequence of events occurs:

-

Phospholipase C (PLC) Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme phospholipase C (PLC).

-

PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid.

-

Second Messenger Generation: This hydrolysis generates two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺i) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in both cytosolic Ca²⁺i and membrane-associated DAG leads to the activation of Protein Kinase C (PKC).

This signaling cascade ultimately results in the inhibition of PTH synthesis and secretion from the parathyroid gland.

Gαi/o Pathway:

The CaSR also couples to the Gαi/o family of G-proteins, which initiates an inhibitory signaling pathway.

-

Adenylyl Cyclase Inhibition: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase.

-

cAMP Reduction: This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).

The reduction in cAMP levels further contributes to the suppression of PTH secretion.

Signaling Pathway of this compound-Mediated CaSR Activation

Caption: this compound allosterically enhances CaSR sensitivity to extracellular Ca²⁺, activating Gq/11 and Gi/o pathways to inhibit PTH secretion.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from in vitro and in vivo studies investigating the effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Value | Description | Reference(s) |

| EC₅₀ | CHO | 80 nM | Positive allosteric modulation of human CaSR assessed as an increase in intracellular calcium level after 5 hours by luciferase reporter gene assay. | |

| Effect on Ca²⁺o EC₅₀ | Not Specified | Decreases EC₅₀ to 0.61 ± 0.04 mM | This compound (0.1-100 nM) shifts the concentration-response curve for extracellular Ca²⁺ to the left without affecting the maximal response. | |

| Intracellular Ca²⁺ Increase | Not Specified | Concentration-dependent | This compound (0.1-100 μM) increases intracellular Ca²⁺ ([Ca²⁺]i) in a concentration-dependent and stereoselective manner. |

Table 2: In Vivo Effects of this compound in a Rat Model of Renal Insufficiency

| Parameter | Dosage | Effect | Reference(s) |

| Serum PTH Levels | 1.5 and 15 mg/kg (orally, twice daily for 4 days) | Reduced in a dose-dependent manner. | |

| Parathyroid Cell Proliferation | 1.5 mg/kg | Reduced BrdU-positive cells by 20%. | |

| Parathyroid Cell Proliferation | 15 mg/kg | Reduced BrdU-positive cells by 50%. | |

| Parathyroid Cell Volume | 1.5 and 15 mg/kg | Reduced in a dose-dependent manner. | |

| Serum 1,25(OH)₂D₃ Levels | 1.5 and 15 mg/kg | No significant change. |

Experimental Protocols

In Vitro Intracellular Calcium Mobilization Assay

A common method to assess the activity of CaSR modulators like this compound involves measuring changes in intracellular calcium concentrations in cells engineered to express the human CaSR.

Objective: To determine the effect of this compound on CaSR-mediated intracellular calcium release.

Cell Line: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably transfected with the human CaSR gene.

Methodology:

-

Cell Culture: Cells are cultured in appropriate media and seeded into 96-well plates.

-

Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) which exhibits a change in fluorescence intensity upon binding to free calcium.

-

Compound Addition: A baseline fluorescence reading is taken. Subsequently, varying concentrations of this compound are added to the wells.

-

Calcium Challenge: After a short incubation with this compound, a fixed concentration of extracellular calcium is added to stimulate the CaSR.

-

Fluorescence Measurement: Changes in fluorescence are monitored over time using a fluorescence plate reader.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Dose-response curves are generated to calculate EC₅₀ values for this compound in the presence of a fixed concentration of extracellular calcium. To determine the effect on the EC₅₀ of Ca²⁺o, varying concentrations of Ca²⁺o are added in the presence of a fixed concentration of this compound.

Workflow for In Vitro Intracellular Calcium Assay

Caption: A typical workflow for assessing this compound's activity by measuring intracellular calcium mobilization in CaSR-expressing cells.

In Vivo Assessment of PTH Secretion in Rats

Objective: To evaluate the in vivo efficacy of this compound in suppressing PTH levels in an animal model of secondary hyperparathyroidism.

Animal Model: Male Sprague-Dawley rats with induced renal insufficiency to mimic secondary hyperparathyroidism.

Methodology:

-

Induction of Renal Insufficiency: A 5/6 nephrectomy is commonly performed to induce chronic kidney disease and subsequent secondary hyperparathyroidism.

-

Drug Administration: After a recovery and disease development period, rats are administered this compound or a vehicle control. Administration is typically oral (gavage) and can be performed twice daily for a specified duration (e.g., 4 days).

-

Blood Sampling: Blood samples are collected at various time points before, during, and after the treatment period.

-

Biochemical Analysis: Serum is separated from the blood samples and analyzed for PTH levels using an appropriate immunoassay (e.g., ELISA). Other relevant parameters such as serum calcium, phosphorus, and creatinine (B1669602) are also measured.

-

Data Analysis: Changes in serum PTH levels between the this compound-treated and vehicle-treated groups are compared to determine the in vivo efficacy of the compound. Dose-dependent effects are assessed by using multiple dose groups.

Conclusion

This compound exemplifies the therapeutic potential of positive allosteric modulation of the Calcium-Sensing Receptor. By enhancing the receptor's sensitivity to extracellular calcium, this compound effectively activates downstream signaling pathways, primarily the Gαq/11 and Gαi/o cascades, leading to a potent suppression of parathyroid hormone secretion. This mechanism of action, supported by robust in vitro and in vivo data, establishes this compound as a significant pharmacological tool for the treatment of hyperparathyroidism. The detailed understanding of its interaction with the CaSR and the subsequent cellular responses provides a solid foundation for further research and development in the field of mineral and bone disorders.

References

An In-depth Technical Guide to the Discovery and History of the R-568 Compound

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of the calcimimetic compound R-568. As a potent and selective allosteric modulator of the Calcium-Sensing Receptor (CaSR), R-568 played a pivotal role in validating the CaSR as a therapeutic target for disorders of parathyroid hormone (PTH) secretion. This document details the scientific journey from the foundational discovery of the CaSR to the preclinical characterization of R-568, presenting key quantitative data in structured tables, outlining detailed experimental methodologies, and illustrating the core signaling pathways using Graphviz diagrams.

Discovery and History: From Receptor Identification to a Novel Therapeutic Agent

The story of R-568 is intrinsically linked to the groundbreaking discovery of the Calcium-Sensing Receptor (CaSR). In the late 1980s, Dr. Edward F. Nemeth and his colleagues provided the first functional evidence for a cell surface receptor in parathyroid cells that could detect and respond to changes in extracellular calcium concentrations. This seminal work laid the foundation for the molecular cloning of the CaSR in the early 1990s, a discovery that opened the door for targeted drug development.

NPS Pharmaceuticals, a company at the forefront of CaSR research, initiated a drug discovery program aimed at identifying small molecules that could modulate the activity of this newly identified receptor. This effort led to the development of a class of compounds known as calcimimetics, which mimic the effect of calcium on the CaSR. R-568, chemically known as N-(3-[2-Chlorophenyl]propyl)-(R)-alpha-methyl-3-methoxybenzylamine, emerged from this program as a potent and selective calcimimetic.[1] By the mid-1990s, NPS Pharmaceuticals had advanced R-568, also referred to as Norcalcin™, into clinical trials, marking a significant milestone in the development of a novel therapeutic strategy for hyperparathyroidism.

Mechanism of Action: Allosteric Modulation of the Calcium-Sensing Receptor

R-568 functions as a positive allosteric modulator of the CaSR.[1] Unlike direct agonists that bind to the orthosteric site (the same site as the endogenous ligand, calcium), allosteric modulators bind to a distinct site on the receptor. This binding event induces a conformational change in the CaSR, increasing its sensitivity to extracellular calcium.[1] Consequently, at any given calcium concentration, the presence of R-568 enhances the receptor's signaling activity.

The activation of the CaSR by R-568 in parathyroid cells triggers a cascade of intracellular signaling events, ultimately leading to the inhibition of parathyroid hormone (PTH) synthesis and secretion.[1] This targeted mechanism of action offered a promising new approach for the treatment of primary and secondary hyperparathyroidism, conditions characterized by excessive PTH secretion.

Signaling Pathway of the Calcium-Sensing Receptor (CaSR)

Caption: CaSR signaling cascade initiated by calcium and R-568.

Preclinical Data

Numerous preclinical studies in rats have demonstrated the efficacy of R-568 in modulating calcium and PTH levels. The following tables summarize key quantitative findings from these studies.

Table 1: Dose-Dependent Effects of Oral R-568 on Plasma PTH and Calcium in Normal Rats

| R-568 Dose (mg/kg, p.o.) | Peak % Decrease in Plasma PTH | Time to Peak Decrease (min) | ED₅₀ for PTH Decrease (mg/kg) | ED₅₀ for Plasma Ca²⁺ Decrease (mg/kg) |

| 1.1 | - | - | 1.1 ± 0.7 | - |

| 10.4 | - | - | - | 10.4 ± 3.7 |

| ≥3.3 | Minimum level reached | 15 | - | - |

Data compiled from studies in normal rats.[2]

Table 2: Effects of Intravenous R-568 on Plasma Calcium and Mean Arterial Pressure in Anesthetized Rats

| R-568 Dose (mg/kg, i.v.) | Observation |

| 0.5 | Dose-dependent decrease in plasma Ca²⁺ |

| 1.0 | Most efficient hypotensive effect |

| 2.5 | Dose-dependent decrease in plasma Ca²⁺ |

| 5.0 | Dose-dependent decrease in plasma Ca²⁺ |

Data from studies in anesthetized male Wistar rats.

Table 3: Effects of R-568 on Plasma Calcitonin in Rats

| R-568 Dose (mg/kg, p.o.) | Observation | ED₅₀ for Calcitonin Increase (mg/kg) |

| 40 | Peak increase in plasma calcitonin at 10-20 min | 40 |

Data from studies investigating the effect of R-568 on calcitonin secretion.

Experimental Protocols

This section provides an overview of the methodologies employed in key preclinical studies of R-568.

In Vivo Oral Administration in Rats

Objective: To determine the dose-dependent effects of orally administered R-568 on plasma PTH and calcium levels.

Animal Model: Male Sprague-Dawley or Wistar rats.

Procedure:

-

Animals are fasted overnight prior to the experiment.

-

R-568 is dissolved in a suitable vehicle (e.g., water) and administered by oral gavage at various doses (e.g., 0.5, 1.0, 2.5, 5.0 mg/kg).

-

Control animals receive the vehicle alone.

-

Blood samples are collected at multiple time points post-dosing (e.g., 0, 15, 30, 60, 120, 180 minutes) via a cannulated carotid artery or other appropriate method.

-

Plasma is separated by centrifugation.

-

Plasma PTH concentrations are determined using a specific radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Plasma ionized calcium concentrations are measured using a calcium-selective electrode.

Workflow for In Vivo Oral Gavage Study

Caption: Workflow of an in vivo oral gavage study with R-568 in rats.

Synthesis of R-568

While a detailed, publicly available, step-by-step synthesis protocol for R-568 is not readily found in the primary literature, the synthesis of analogous phenylalkylamines generally involves the reductive amination of a ketone with an amine. The synthesis of N-(3-(2-chlorophenyl)propyl)-(R)-1-(3-methoxyphenyl)ethan-1-amine would likely involve the reaction of (R)-1-(3-methoxyphenyl)ethan-1-amine with 3-(2-chlorophenyl)propanal, followed by reduction of the resulting imine.

Logical Relationship for a Plausible R-568 Synthesis Route

Caption: Plausible synthetic pathway for R-568.

Conclusion

The discovery and preclinical development of R-568 represent a landmark achievement in the field of pharmacology and endocrinology. It was one of the first potent and selective small molecule modulators of the Calcium-Sensing Receptor, providing crucial in vivo validation of the CaSR as a druggable target. The wealth of preclinical data generated for R-568 not only elucidated its mechanism of action and therapeutic potential but also paved the way for the development of second-generation calcimimetics, such as cinacalcet, which have since become important therapies for patients with hyperparathyroidism. The scientific journey of R-568 serves as a compelling case study in receptor-targeted drug discovery and development.

References

- 1. Calcimimetics with potent and selective activity on the parathyroid calcium receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NPS R-568: a type II calcimimetic compound that acts on parathyroid cell calcium receptor of rats to reduce plasma levels of parathyroid hormone and calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

Tecalcet hydrochloride basic properties

An In-Depth Technical Guide to the Basic Properties of Tecalcet Hydrochloride

Introduction

This compound hydrochloride, also known by its code designations R-568 and NPS R-568, is an orally active, second-generation calcimimetic compound.[1][2] As a positive allosteric modulator of the calcium-sensing receptor (CaSR), it enhances the receptor's sensitivity to extracellular calcium.[1][3][4] This mechanism effectively reduces the synthesis and secretion of parathyroid hormone (PTH), making this compound a therapeutic candidate for treating hyperparathyroidism. The therapeutic claim for this compound hydrochloride centers on the treatment of hyperparathyroidism and associated disorders like hypercalcemia. The compound has progressed to Phase II in clinical trials. This guide provides a comprehensive overview of its core chemical and pharmacological properties for researchers and drug development professionals.

Chemical Properties

This compound hydrochloride is a small molecule drug characterized as a white to off-white solid. Its chemical identity and physical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(2-chlorophenyl)-N-[(1R)-1-(3-methoxyphenyl)ethyl]propan-1-amine;hydrochloride | |

| Synonyms | R-568 hydrochloride, NPS R-568, Norcalcin™, KRN-568, R-568 | |

| CAS Number | 177172-49-5 | |

| Molecular Formula | C18H23Cl2NO | |

| Molecular Weight | 340.29 g/mol | |

| Appearance | White to off-white solid | |

| SMILES | C--INVALID-LINK--C2=CC=CC(OC)=C2.[H]Cl | |

| Solubility | DMSO: 50 mg/mL (with ultrasonic) | |

| Storage | Powder: 4°C, sealed, away from moisture. In solvent: -80°C (6 months), -20°C (1 month). |

Mechanism of Action

This compound hydrochloride functions as a positive allosteric modulator of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR). It binds to a site on the receptor distinct from the orthosteric calcium-binding site. This allosteric binding induces a conformational change that increases the receptor's affinity for extracellular calcium ions (Ca²⁺). Consequently, the CaSR can be activated at lower concentrations of extracellular Ca²⁺.

Activation of the CaSR in parathyroid chief cells triggers a signaling cascade involving Gq/11 proteins, which stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of calcium from intracellular stores, leading to a transient increase in cytosolic Ca²⁺, while DAG activates protein kinase C (PKC). This intracellular signaling cascade ultimately results in the inhibition of PTH synthesis and secretion.

Pharmacodynamics

This compound demonstrates potent and stereoselective activity on the calcium-sensing receptor in both in vitro and in vivo models.

In Vitro Activity

In cell-based assays, this compound hydrochloride enhances the effect of extracellular calcium, shifting the concentration-response curve to the left. This results in a lower EC₅₀ value for extracellular Ca²⁺, indicating increased receptor sensitivity.

| Assay System | Parameter | Result | Conditions | Source(s) |

| CaSR-expressing HEK293 cells | EC₅₀ (for ↑ [Ca²⁺]i) | 51 nM | In the presence of 0.5 mM extracellular Ca²⁺ | |

| Cultured bovine parathyroid cells | IC₅₀ (for ↓ PTH secretion) | 28 nM | In the presence of 0.5 mM extracellular Ca²⁺ | |

| CaSR-expressing cells | EC₅₀ (for extracellular Ca²⁺) | 0.61 ± 0.04 mM | In the presence of 0.1-100 nM this compound |

In Vivo Activity

Studies in rat models of renal insufficiency have shown that oral administration of this compound effectively suppresses parathyroid cell proliferation and reduces serum PTH levels in a dose-dependent manner.

-

Anti-proliferative Effect: At doses of 1.5 mg/kg and 15 mg/kg (orally, twice daily), this compound reduced the number of proliferating parathyroid cells by 20% and 50%, respectively.

-

PTH Reduction: Serum PTH levels were significantly reduced in a dose-dependent fashion.

-

Selectivity: The treatment did not significantly alter serum 1,25(OH)₂D₃ levels, indicating a targeted effect on the parathyroid gland.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of key findings.

In Vitro Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This protocol is based on studies characterizing calcimimetics like Cinacalcet.

-

Cell Culture: Human Embryonic Kidney (HEK) 293 cells, stably transfected to express the human CaSR, are cultured in appropriate media until confluent.

-

Cell Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for a specified period at 37°C.

-

Assay Preparation: After loading, cells are washed and resuspended in a buffered salt solution containing a fixed, sub-maximal concentration of extracellular Ca²⁺ (e.g., 0.5 mM).

-

Compound Addition: A baseline fluorescence reading is established before adding varying concentrations of this compound hydrochloride.

-

Measurement: Changes in intracellular calcium concentration are monitored by measuring the ratio of fluorescence at two excitation wavelengths (e.g., 340/380 nm).

-

Data Analysis: The concentration-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.

In Vivo Rat Model of Renal Insufficiency

This protocol is based on the study by Wada et al. (1997).

-

Animal Model: 10-week-old male Sprague-Dawley rats are used. Renal insufficiency is induced via a 5/6 nephrectomy.

-

Acclimatization: Animals are allowed to recover and stabilize for a period post-surgery.

-

Dosing: Rats are divided into groups and administered this compound hydrochloride (e.g., 1.5 and 15 mg/kg) or vehicle control orally twice daily for a set duration (e.g., 4 days).

-

Proliferation Marker: A proliferation marker such as 5-bromo-2'-deoxyuridine (B1667946) (BrdU) is administered before sacrifice.

-

Sample Collection: At the end of the treatment period, blood samples are collected for measurement of serum PTH and 1,25(OH)₂D₃. Parathyroid glands are harvested.

-

Analysis: Serum parameters are measured using appropriate immunoassays. Parathyroid glands are processed for histology and immunohistochemistry to detect BrdU-positive cells, quantifying cell proliferation.

Pharmacokinetics

While this compound is known to be orally active in rats, detailed pharmacokinetic data in humans is not widely available in the public domain. For context, the table below summarizes the pharmacokinetic parameters of Cinacalcet hydrochloride, a structurally related and clinically approved calcimimetic. These values provide a general profile for this class of compounds but are not directly interchangeable with this compound.

Pharmacokinetic Profile of Cinacalcet Hydrochloride (for reference)

| Parameter | Value | Notes | Source(s) |

|---|---|---|---|

| Bioavailability | 20-25% | Increases 1.5 to 1.8-fold with food. | |

| Tₘₐₓ (Time to Peak) | 2-6 hours | - | |

| Protein Binding | ~93-97% | - | |

| Metabolism | Hepatic | Primarily via CYP3A4, CYP2D6, and CYP1A2. | |

| Half-life (t₁/₂) | 30-40 hours | - |

| Excretion | Renal | <1% of parent drug excreted in urine. | |

Synthesis and Development Pathway

The synthesis of this compound hydrochloride involves multi-step organic chemistry, though specific, publicly documented routes are less common than for its successor, Cinacalcet. The development of this compound hydrochloride has progressed through preclinical evaluation and into human clinical trials, reaching at least Phase II.

References

The Core of Calcium Homeostasis Regulation: An In-depth Technical Guide to Tecalcet's Allosteric Modulation of the Calcium-Sensing Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Calcium-Sensing Receptor (CaSR), a Class C G protein-coupled receptor (GPCR), is the principal regulator of systemic calcium homeostasis. Its ability to sense minute fluctuations in extracellular calcium (Ca²⁺o) levels and subsequently modulate parathyroid hormone (PTH) secretion makes it a critical therapeutic target for disorders of calcium metabolism. Tecalcet (also known as R-568 or NPS R-568) is a potent, orally active, positive allosteric modulator (PAM) of the CaSR. As a calcimimetic, this compound enhances the sensitivity of the CaSR to its endogenous ligand, Ca²⁺o, thereby providing a powerful mechanism to suppress elevated PTH levels characteristic of hyperparathyroidism. This technical guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, interaction with the CaSR, and the resultant downstream signaling cascades. It includes a compilation of quantitative data from key in vitro and in vivo studies and detailed experimental protocols to facilitate further research in this domain.

Introduction to the Calcium-Sensing Receptor (CaSR)

The CaSR is a homodimeric protein predominantly expressed in the parathyroid glands and kidneys.[1][2] Each protomer consists of a large extracellular Venus flytrap domain (VFT), a cysteine-rich domain, and a seven-transmembrane (7TM) domain typical of GPCRs.[3] The VFT domain serves as the primary binding site for extracellular calcium ions.[4] CaSR activation is crucial for maintaining calcium balance; loss-of-function mutations lead to familial hypocalciuric hypercalcemia (FHH), while gain-of-function mutations result in autosomal dominant hypocalcemia (ADH).[1]

This compound: A Positive Allosteric Modulator

This compound is a small molecule calcimimetic that acts as a positive allosteric modulator of the CaSR. Unlike the orthosteric agonist Ca²⁺, this compound binds to a distinct allosteric site within the 7TM domain of the receptor. This binding event induces a conformational change that increases the receptor's affinity for Ca²⁺o, effectively "sensitizing" it to lower calcium concentrations. This potentiation of CaSR signaling, even at physiological calcium levels, leads to a significant reduction in the synthesis and secretion of PTH from the parathyroid glands.

Mechanism of Action and Signaling Pathways

Upon activation by Ca²⁺o, the CaSR primarily couples to Gαq/11 and Gαi/o G proteins. This compound's positive allosteric modulation enhances this coupling.

-

Gαq/11 Pathway: Activation of the Gαq/11 pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺i) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular calcium is a key signal for inhibiting PTH secretion.

-

Gαi/o Pathway: The Gαi/o pathway activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Lower cAMP levels further contribute to the suppression of PTH gene transcription and hormone secretion.

The following diagram illustrates the primary signaling cascade modulated by this compound.

Quantitative Data on this compound's Activity

The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line/System | Parameter | This compound (R-568) Value | Comparator (e.g., Cinacalcet) | Reference |

| Intracellular Ca²⁺ Mobilization | HEK293 cells expressing CaSR | EC₅₀ | ~30-100 nM | - | |

| PTH Secretion Inhibition | Bovine Parathyroid Cells | IC₅₀ | ~19 nM | - | |

| PTH Secretion Inhibition | Rat Parathyroid Glands (ex vivo) | IC₅₀ | - | Cinacalcet: 53 µM | |

| Extracellular Ca²⁺ EC₅₀ Shift | HEK293 cells expressing CaSR | EC₅₀ for Ca²⁺ | 0.61 ± 0.04 mM (in presence of this compound) | - |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Dosing Regimen | Primary Outcome | Result | Reference |

| Male Sprague-Dawley Rats | 1.5 and 15 mg/kg, orally, twice daily for 4 days | Serum PTH levels | Dose-dependent reduction | |

| Male Sprague-Dawley Rats | 1.5 and 15 mg/kg, orally, twice daily for 4 days | Parathyroid cell proliferation (BrdU-positive cells) | 20% reduction (low dose), 50% reduction (high dose) | |

| Male Sprague-Dawley Rats | 1.5 and 15 mg/kg, orally, twice daily for 4 days | Parathyroid cell volume | Dose-dependent reduction |

Detailed Experimental Protocols

Intracellular Calcium ([Ca²⁺]i) Mobilization Assay

This protocol is designed to measure the ability of this compound to potentiate Ca²⁺o-induced increases in intracellular calcium in a recombinant cell line expressing the CaSR.

Materials:

-

HEK293 cells stably expressing the human CaSR.

-

Poly-D-lysine coated 96-well clear bottom black plates.

-

Assay Buffer: 150 mM NaCl, 2.6 mM KCl, 1.18 mM MgCl₂, 10 mM D-glucose, 10 mM HEPES, 0.1 mM CaCl₂, 0.5% BSA, 4 mM probenecid, pH 7.4.

-

Fluo-8 AM calcium indicator dye.

-

This compound stock solution (in DMSO).

-

Extracellular calcium (CaCl₂) stock solution.

Procedure:

-

Cell Seeding: Seed HEK293-CaSR cells at a density of 80,000 cells/well in poly-D-lysine coated 96-well plates and incubate overnight at 37°C, 5% CO₂.

-

Dye Loading: Wash the cells with Assay Buffer. Load the cells with 1 µM Fluo-8 AM in Assay Buffer and incubate for 1 hour at 37°C.

-

Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. Add the desired concentrations of this compound to the wells.

-

Calcium Stimulation: Prepare serial dilutions of CaCl₂ in Assay Buffer. Add the CaCl₂ solutions to the wells to stimulate the CaSR.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for Fluo-8 (e.g., ~490 nm excitation, ~520 nm emission).

-

Data Analysis: Plot the change in fluorescence against the concentration of CaCl₂ in the presence and absence of different concentrations of this compound. Calculate the EC₅₀ values for Ca²⁺o to determine the potentiation effect of this compound.

Parathyroid Hormone (PTH) Secretion Assay (Ex Vivo)

This protocol measures the inhibitory effect of this compound on PTH secretion from isolated parathyroid glands.

Materials:

-

Parathyroid glands isolated from wild-type mice (e.g., C57/BL6).

-

Incubation Buffer with a constant extracellular calcium concentration (e.g., 0.75 mM [Ca²⁺]e).

-

This compound stock solution (in DMSO).

-

PTH ELISA kit.

Procedure:

-

Gland Isolation: Carefully dissect parathyroid glands from mice.

-

Incubation: Place individual glands in wells of a 24-well plate containing Incubation Buffer.

-

Compound Treatment: Add increasing concentrations of this compound (e.g., 0.01 nM to 50 µM) to the wells.

-

Sample Collection: After a defined incubation period (e.g., 1-2 hours), collect the supernatant from each well.

-

PTH Quantification: Measure the concentration of PTH in the collected supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the PTH concentration against the concentration of this compound. Calculate the IC₅₀ value to determine the potency of this compound in suppressing PTH secretion.

The following diagram outlines the general workflow for these in vitro experiments.

Conclusion

This compound represents a significant advancement in the pharmacological management of hyperparathyroidism through its potent positive allosteric modulation of the calcium-sensing receptor. Its ability to sensitize the CaSR to extracellular calcium provides a targeted mechanism to reduce PTH secretion, thereby addressing the core pathophysiology of the disease. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals working to further elucidate the therapeutic potential of CaSR modulators and to develop next-generation calcimimetics with improved efficacy and safety profiles.

References

An In-Depth Technical Guide to the Pharmacological Profile of Tecalcet (R-568)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecalcet (R-568) is a potent, orally active, second-generation calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). By enhancing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses elevated parathyroid hormone (PTH) levels, a key factor in the pathophysiology of secondary hyperparathyroidism (SHPT) in patients with chronic kidney disease (CKD). This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and a summary of its pharmacokinetic properties. Detailed experimental protocols and visualizations of key pathways and workflows are included to support further research and development in this area.

Mechanism of Action

This compound exerts its pharmacological effect by binding to the transmembrane domain of the CaSR, a G-protein coupled receptor (GPCR). This allosteric binding increases the receptor's sensitivity to extracellular calcium ions.[1][2] Consequently, at any given calcium concentration, the CaSR is more active in the presence of this compound, leading to a leftward shift in the concentration-response curve for calcium.[2] This enhanced activation of the CaSR in the parathyroid gland inhibits the synthesis and secretion of PTH.[2][3]

The activation of the CaSR by this compound initiates downstream intracellular signaling cascades. The CaSR is known to couple to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o. Activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration, while DAG activates protein kinase C (PKC). The Gαi/o pathway, on the other hand, inhibits adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Signaling Pathway of this compound-Mediated CaSR Activation

In Vitro Pharmacology

The in vitro activity of this compound has been characterized in various cell-based assays. These studies have consistently demonstrated its potency and efficacy as a CaSR positive allosteric modulator.

| Parameter | Assay System | Value | Reference |

| IC₅₀ for PTH Secretion | Cultured bovine parathyroid cells | 27 ± 7 nM | |

| EC₅₀ for [Ca²⁺]i | HEK293 cells expressing human CaSR | 0.61 ± 0.04 mM (in the presence of this compound) | |

| Effect on VDR mRNA | Cultured rat parathyroid glands (1 µM this compound) | Increased expression |

In Vivo Pharmacology

Preclinical in vivo studies in rodent models of secondary hyperparathyroidism have demonstrated the efficacy of this compound in lowering plasma PTH levels and mitigating the pathological consequences of the disease.

| Species | Model | Dosing Regimen | Key Findings | Reference |

| Rat | Normal | Single oral gavage | ED₅₀ for PTH reduction: 1.1 ± 0.7 mg/kg | |

| Rat | 5/6 Nephrectomy (Renal Insufficiency) | 1.5 and 15 mg/kg, orally, twice daily for 4 days | Dose-dependent reduction in PTH levels. Reduction in parathyroid cell proliferation by 20% (low dose) and 50% (high dose). | |

| Rat | Subtotally nephrectomized | - | Ameliorated kidney damage similarly to calcitriol. | |

| Rat | Uremic, treated with calcitriol | 1.5 and 3 mg/kg/day | Reduced extraosseous calcifications. |

Pharmacokinetics

Limited publicly available data exists for the comprehensive pharmacokinetic profile of this compound across multiple species. The following table summarizes available information and provides data for the structurally related first-generation calcimimetic, cinacalcet, for comparative purposes.

| Parameter | Species | This compound (R-568) | Cinacalcet | Reference |

| Bioavailability | Rat | - | ~16% | |

| Tmax | Human | - | 2-6 hours | |

| Half-life (t₁/₂) | Human | - | 30-40 hours | |

| Metabolism | Human | - | Primarily hepatic (CYP3A4, CYP2D6, CYP1A2) | |

| Excretion | Human | - | <1% unchanged in urine |

Experimental Protocols

Primary Parathyroid Cell Culture

Objective: To isolate and culture primary parathyroid cells for in vitro studies of PTH secretion.

Methodology:

-

Tissue Digestion: Parathyroid glands from bovine or human sources are minced and digested in a solution containing collagenase (e.g., 2 mg/mL in RPMI 1640) for approximately 30 minutes at 37°C. A subsequent digestion with 0.25% trypsin for 15 minutes at 37°C can further dissociate the cells.

-

Cell Dispersion and Filtration: The digested tissue is gently pipetted to disperse the cells, which are then filtered through a 100 µm mesh to remove undigested tissue.

-

Cell Culture: The isolated parathyroid cells are suspended in a suitable culture medium (e.g., RPMI 1640 supplemented with fetal bovine serum, penicillin, and streptomycin) and incubated in a humidified atmosphere of 5% CO₂ at 37°C.

Measurement of Intracellular Calcium ([Ca²⁺]i)

Objective: To measure changes in intracellular calcium concentration in response to CaSR activation.

Methodology:

-

Cell Loading: HEK293 cells stably expressing the human CaSR are seeded in 96-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Indo-1 AM, by incubating them in a buffer containing the dye for a specific period (e.g., 45 minutes at 37°C).

-

Fluorescence Measurement: After washing to remove extracellular dye, the plate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then the compound of interest (e.g., this compound) is added.

-

Data Analysis: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is recorded over time. The ratio of fluorescence at two different excitation or emission wavelengths is often used to calculate the precise intracellular calcium concentration.

Parathyroid Hormone (PTH) Secretion Assay

Objective: To quantify the amount of PTH secreted from parathyroid cells in response to treatment with a calcimimetic.

Methodology:

-

Cell Treatment: Cultured primary parathyroid cells are incubated with varying concentrations of this compound in a buffer with a defined calcium concentration for a set period (e.g., 30 minutes).

-

Sample Collection: The cell culture supernatant is collected.

-

PTH Quantification: The concentration of PTH in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. This typically involves a competitive immunoassay where the amount of PTH in the sample is inversely proportional to the signal generated.

In Vivo Model of Secondary Hyperparathyroidism

Objective: To evaluate the in vivo efficacy of this compound in a rat model of SHPT.

Methodology:

-

Induction of Renal Insufficiency: Secondary hyperparathyroidism is induced in rats (e.g., Sprague-Dawley) by 5/6 nephrectomy. This surgical procedure significantly reduces renal function, leading to the development of SHPT.

-

Drug Administration: this compound is administered to the rats, typically by oral gavage, at various doses for a specified duration.

-

Monitoring: Blood samples are collected at different time points to measure plasma PTH, calcium, and phosphorus levels.

-

Histological Analysis: At the end of the study, parathyroid glands can be excised for histological analysis to assess for changes in cell proliferation (e.g., using BrdU labeling) and gland size.

Preclinical Development Workflow for Calcimimetics

The discovery and preclinical development of a calcimimetic like this compound typically follows a structured workflow.

Conclusion

This compound (R-568) is a potent and selective positive allosteric modulator of the calcium-sensing receptor with demonstrated efficacy in preclinical models of secondary hyperparathyroidism. Its ability to effectively lower PTH levels by sensitizing the CaSR to extracellular calcium makes it a promising therapeutic agent for the management of SHPT in patients with CKD. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working on novel therapies targeting the CaSR. Further investigation into its comprehensive pharmacokinetic and metabolic profile in humans is warranted to fully elucidate its clinical potential.

References

- 1. genomeme.ca [genomeme.ca]

- 2. Immunocytochemical staining patterns for parathyroid hormone and chromogranin in parathyroid hyperplasia, adenoma, and carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-in-Human Phase I Study of the Novel Injectable Calcimimetic Agent Upacicalcet in Healthy Adult Japanese Participants - PMC [pmc.ncbi.nlm.nih.gov]

The Stereoselectivity of Tecalcet: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecalcet, also known as R-568, is a potent, orally active, allosteric modulator of the Calcium-Sensing Receptor (CaSR). As a calcimimetic agent, it enhances the sensitivity of the CaSR to extracellular calcium, thereby reducing the levels of parathyroid hormone (PTH) in circulation. This makes it a valuable therapeutic agent for the management of secondary hyperparathyroidism in patients with chronic kidney disease. A critical aspect of this compound's pharmacology is its stereoselectivity, with the (R)-enantiomer being the pharmacologically active agent. This technical guide provides a comprehensive investigation into the stereoselectivity of this compound, summarizing available data, outlining experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for researchers and drug development professionals.

While the stereoselective nature of this compound is well-established, with the (R)-enantiomer demonstrating significantly higher potency at the CaSR, specific quantitative comparisons of the enantiomers' activity are not extensively detailed in publicly available literature. This guide synthesizes the existing qualitative and semi-quantitative information to provide a clear picture of this compound's stereochemical pharmacology.

Stereoselective Activity of this compound Enantiomers

The biological activity of this compound is highly dependent on its stereochemistry. The (R)-enantiomer is a potent positive allosteric modulator of the CaSR, while the (S)-enantiomer is significantly less active. This stereoselectivity is crucial for its therapeutic efficacy and safety profile.

A study on colon cancer cells demonstrated the stereo-specific modulation of the CaSR by the enantiomers of NPS 568 (this compound). The (R)-enantiomer was found to be significantly more potent in modulating the expression of the CaSR and the pro-inflammatory cytokine IL-8.[1] This highlights that the primary pharmacological effect of this compound is mediated through a specific interaction with the CaSR that is highly dependent on the three-dimensional arrangement of the molecule.

Interestingly, at higher concentrations, both the (R)- and (S)-enantiomers of this compound have been observed to elicit biological effects that may be independent of the CaSR. For instance, one study found that both R-568 and S-568 could increase nitric oxide release in human endothelial cells.[2] This suggests that at supra-physiological concentrations, off-target effects might occur, and these may not exhibit the same degree of stereoselectivity as the primary interaction with the CaSR.

Quantitative Data on Enantiomer Potency

Experimental Protocols

Detailed, step-by-step experimental protocols for the stereoselective synthesis of this compound and the specific assays used to determine the activity of its enantiomers are not fully disclosed in the public domain. However, based on general principles of medicinal chemistry and pharmacology, the following outlines the likely methodologies employed.

Stereoselective Synthesis of (R)-Tecalcet

The synthesis of the enantiomerically pure (R)-Tecalcet would typically involve a chiral resolution of a racemic mixture or an asymmetric synthesis approach. A common strategy for chiral resolution involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization, followed by the liberation of the desired enantiomer.

Asymmetric synthesis would involve the use of chiral catalysts or auxiliaries to introduce the stereocenter with the desired (R)-configuration.

A logical, though not explicitly detailed in literature for this compound, workflow for stereoselective synthesis is as follows:

In Vitro Assay for CaSR Activation

The stereoselectivity of this compound enantiomers is determined using in vitro assays that measure the activation of the CaSR. A common method is to use cell lines that stably express the human CaSR, such as HEK293 cells. Activation of the receptor by an agonist leads to an increase in intracellular calcium concentration ([Ca2+]i), which can be measured using fluorescent calcium indicators.

General Protocol for Intracellular Calcium Mobilization Assay:

-

Cell Culture: HEK293 cells stably expressing the human CaSR are cultured in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is replaced with a buffer containing a fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM) and incubated to allow the dye to enter the cells.

-

Compound Addition: The plate is placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. The (R)- and (S)-enantiomers of this compound are added at various concentrations.

-

Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are monitored over time.

-

Data Analysis: The dose-response curves for each enantiomer are generated, and the EC50 values (the concentration of the compound that produces 50% of the maximal response) are calculated to determine their relative potencies.

Signaling Pathways

The CaSR is a G-protein coupled receptor (GPCR) that can couple to multiple G-protein subtypes, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades. The activation of these pathways by the stereoisomers of this compound is expected to be differential, with the (R)-enantiomer being a much more potent activator.

Upon binding of an agonist and an allosteric modulator like (R)-Tecalcet, the CaSR undergoes a conformational change that activates Gαq/11. This, in turn, activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

Activation of Gαi/o by the CaSR leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Due to its significantly lower potency at the CaSR, the (S)-enantiomer of this compound is not expected to efficiently activate these signaling pathways at therapeutic concentrations.

Conclusion

The stereoselectivity of this compound is a cornerstone of its pharmacological profile. The (R)-enantiomer is a potent positive allosteric modulator of the Calcium-Sensing Receptor, leading to the desired therapeutic effect of PTH reduction. In contrast, the (S)-enantiomer is substantially less active at the CaSR. While high concentrations of both enantiomers may exhibit off-target effects, the clinically relevant, CaSR-mediated activity is overwhelmingly attributed to the (R)-enantiomer. A more detailed quantitative understanding of the potency differences and the specific nuances of the signaling pathways activated by each enantiomer would require access to proprietary data or further dedicated research. This guide provides a framework for understanding the critical role of stereochemistry in the action of this compound, based on the currently available scientific literature.

References

The Calcimimetic Tecalcet: A Deep Dive into its Modulation of Parathyroid Hormone Secretion Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tecalcet (also known by its research designation, R-568) is a pioneering calcimimetic agent that has significantly advanced our understanding of the calcium-sensing receptor (CaSR) and its role in regulating parathyroid hormone (PTH) secretion. As a positive allosteric modulator of the CaSR, this compound enhances the receptor's sensitivity to extracellular calcium, thereby providing a powerful tool for investigating the intricate signaling pathways that govern calcium homeostasis. This technical guide provides a comprehensive overview of this compound's mechanism of action, detailing the experimental protocols used to elucidate its effects and presenting key quantitative data in a clear, comparative format. The signaling pathways influenced by this compound are visualized through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Positive Allosteric Modulation of the Calcium-Sensing Receptor

This compound is an orally active calcimimetic compound that positively and allosterically modulates the calcium-sensing receptor (CaSR).[1] The CaSR, a G protein-coupled receptor (GPCR), plays a pivotal role in maintaining calcium homeostasis by detecting minute fluctuations in extracellular calcium concentrations.[2][3] this compound binds to a site on the CaSR distinct from the orthosteric calcium-binding site, inducing a conformational change that increases the receptor's sensitivity to activation by extracellular Ca2+. This potentiation of the CaSR's activity, even at physiological calcium levels, leads to the suppression of parathyroid hormone (PTH) synthesis and secretion from the parathyroid glands.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound (NPS R-568) and provide a comparison with other notable calcimimetics.

| Compound | Parameter | Cell Type/Model | Value | Reference |

| This compound (NPS R-568) | IC50 for PTH Inhibition | Bovine Parathyroid Cells | 27 ± 7 nM | |

| Effect on EC50 for Extracellular Ca2+ (PTH Inhibition) | Bovine Parathyroid Cells | Shifts from 0.97 ± 0.02 mM to 0.36 ± 0.09 mM | ||

| Effect on EC50 for Extracellular Ca2+ (Intracellular Ca2+ response) | Not Specified | Decreases EC50 to 0.61±0.04 mM | ||

| Cinacalcet | Suppression of PTH secretion (1000 nmol/l) | Primary Cultured Human Parathyroid Cells (PHPT & SHPT) | 61% ± 21% (PHPT), 61% ± 19% (SHPT) | |

| Etelcalcetide | PTH Reduction >30% | Hemodialysis Patients | 74.0% - 75.3% | |

| PTH Reduction >50% | Hemodialysis Patients | 49.6% - 53.3% |

Signaling Pathways Modulated by this compound

Activation of the CaSR by this compound initiates a cascade of intracellular signaling events. The CaSR is known to couple to multiple G protein families, primarily Gq/11 and Gi/o.

-

Gq/11 Pathway: Upon activation, the CaSR stimulates the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i). The resulting increase in cytosolic calcium is a key factor in the inhibition of PTH secretion.

-

Gi/o Pathway: The CaSR also couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. While the Gq/11 pathway is considered the primary driver of PTH secretion inhibition, the Gi/o pathway also contributes to the overall cellular response to CaSR activation.

Experimental Protocols

Preparation of Dispersed Bovine Parathyroid Cells

This protocol describes the enzymatic dispersion of bovine parathyroid tissue to obtain viable cells for in vitro assays.

Materials:

-

Fresh bovine parathyroid glands

-

Hanks' Balanced Salt Solution (HBSS)

-

Collagenase (Type I)

-

Deoxyribonuclease I (DNase I)

-

Fetal Bovine Serum (FBS)

-

Culture medium (e.g., DMEM/F12)

Procedure:

-

Obtain fresh bovine parathyroid glands and immediately place them in ice-cold HBSS.

-

In a sterile environment, trim away fat and connective tissue. Mince the glands into small fragments (approximately 1 mm³).

-

Wash the minced tissue fragments several times with cold HBSS to remove residual blood cells.

-

Prepare a digestion solution containing HBSS, collagenase (e.g., 1-2 mg/mL), and DNase I (e.g., 20-50 µg/mL).

-

Incubate the tissue fragments in the digestion solution at 37°C for 60-90 minutes with gentle agitation.

-

Pipette the cell suspension up and down every 15-20 minutes to aid in dissociation.

-

After incubation, filter the cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue.

-

Centrifuge the filtered cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the parathyroid cells.

-

Resuspend the cell pellet in culture medium supplemented with FBS to inactivate any remaining collagenase.

-

Wash the cells by repeating the centrifugation and resuspension steps with fresh culture medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. The cells are now ready for use in secretion assays or for primary culture.

Measurement of Intracellular Calcium ([Ca2+]i) in CaSR-expressing HEK293 Cells

This protocol details the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to this compound in HEK293 cells stably expressing the CaSR.

Materials:

-

HEK293 cells stably expressing the human CaSR

-

Culture medium (e.g., DMEM with 10% FBS)

-

Poly-D-lysine coated coverslips or 96-well black-walled, clear-bottom plates

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline buffer

-

This compound stock solution (in DMSO)

-

Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Plating: Seed the CaSR-HEK293 cells onto poly-D-lysine coated coverslips or into 96-well plates and culture until they reach 70-80% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C in the dark.

-

-

De-esterification:

-

After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Add fresh HBSS and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

-

Calcium Measurement:

-

Mount the coverslip in a perfusion chamber on the microscope stage or place the 96-well plate in the plate reader.

-

Begin recording the baseline fluorescence ratio (F340/F380).

-

Add this compound at the desired concentrations and continue recording the fluorescence ratio to observe changes in [Ca2+]i.

-

At the end of the experiment, calibrate the Fura-2 signal using ionomycin (B1663694) in the presence of high Ca2+ (for Rmax) and a Ca2+ chelator like EGTA (for Rmin) to calculate the absolute [Ca2+]i concentrations.

-

Parathyroid Hormone (PTH) Secretion Assay

This protocol outlines a method to measure the effect of this compound on PTH secretion from dispersed bovine parathyroid cells.

Materials:

-

Dispersed bovine parathyroid cells (from Protocol 1)

-

Incubation buffer (e.g., HBSS with varying Ca2+ concentrations)

-

This compound stock solution

-

Bovine PTH standard

-

Radioimmunoassay (RIA) or ELISA kit for bovine PTH

Procedure:

-

Cell Plating: Aliquot the dispersed bovine parathyroid cells into tubes or wells of a multi-well plate at a determined density.

-

Pre-incubation: Pre-incubate the cells in a low-calcium buffer (e.g., 0.5 mM Ca2+) for a short period (e.g., 30-60 minutes) to establish a baseline secretion rate.

-

Treatment:

-

Remove the pre-incubation buffer after gentle centrifugation.

-

Add fresh incubation buffer containing different concentrations of Ca2+ and/or this compound. Include appropriate vehicle controls.

-

Incubate the cells for a defined period (e.g., 1-3 hours) at 37°C.

-

-

Sample Collection:

-

After incubation, centrifuge the tubes/plates to pellet the cells.

-

Carefully collect the supernatant, which contains the secreted PTH.

-

-

PTH Quantification:

-

Measure the concentration of PTH in the collected supernatants using a specific RIA or ELISA kit for bovine PTH, following the manufacturer's instructions.

-

Generate a standard curve using the provided bovine PTH standard.

-

-

Data Analysis:

-

Calculate the amount of PTH secreted per well or per number of cells.

-

Normalize the data to the control group and plot the dose-response curves for this compound's effect on PTH secretion at different Ca2+ concentrations.

-

Conclusion

This compound has been instrumental in elucidating the signaling pathways downstream of the calcium-sensing receptor. Its ability to allosterically modulate the CaSR and subsequently inhibit PTH secretion has not only provided a valuable research tool but has also paved the way for the development of a new class of therapeutics for the management of hyperparathyroidism. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the pharmacology of the CaSR and to design novel therapeutic interventions targeting this critical receptor.

References

Initial In Vitro Studies of Tecalcet: A Technical Guide

Executive Summary

Tecalcet (also known as R-568) is a calcimimetic agent that acts as a positive allosteric modulator of the calcium-sensing receptor (CaSR). In vitro studies have been instrumental in elucidating its mechanism of action and quantifying its pharmacological effects. This document provides a comprehensive overview of the initial in vitro investigations of this compound, detailing its impact on intracellular signaling pathways and cellular functions, along with the experimental protocols used for these assessments. The quantitative data from these studies are summarized herein to provide a clear reference for researchers, scientists, and drug development professionals.

Mechanism of Action and Signaling Pathway

This compound is an orally active calcimimetic compound that positively and allosterically modulates the CaSR, thereby increasing the receptor's sensitivity to activation by extracellular calcium (Ca²⁺). The CaSR is a G protein-coupled receptor (GPCR) that plays a crucial role in maintaining calcium homeostasis. Upon activation, the CaSR primarily couples to the Gαq/11 subunit, initiating a downstream signaling cascade that leads to the inhibition of parathyroid hormone (PTH) secretion.

The binding of this compound to an allosteric site on the CaSR enhances the receptor's response to extracellular Ca²⁺. This potentiation leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca²⁺]i). The resulting increase in cytosolic calcium concentration is a key event that ultimately leads to the inhibition of PTH synthesis and secretion from parathyroid cells.

Key In Vitro Assays and Findings

Intracellular Calcium Mobilization Assay

This assay is fundamental for characterizing the activity of calcimimetics like this compound. It measures the increase in intracellular calcium concentration following the activation of the CaSR.

Experimental Protocol:

-

Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human CaSR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Cells are seeded into black, clear-bottom 96-well plates at a density of 50,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.

-

Dye Loading: The cell culture medium is removed, and the cells are washed with a buffered salt solution. A calcium-sensitive fluorescent dye, such as Fluo-4 AM (2-4 µM), is then added to each well. The plate is incubated at 37°C for 45-60 minutes in the dark to allow the dye to enter the cells and be cleaved into its active form.

-

Compound Addition: After incubation, the dye solution is removed, and the cells are washed again. The wells are then filled with a buffer containing varying concentrations of this compound and a fixed, low concentration of extracellular Ca²⁺.

-

Fluorescence Measurement: The plate is immediately placed in a fluorometric imaging plate reader (FLIPR) or a similar instrument. Baseline fluorescence is measured for a short period, after which a solution containing a range of Ca²⁺ concentrations is added to stimulate the receptor. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.

Quantitative Data:

| Cell Line | Parameter | This compound Concentration | Effect | Reference |

| CHO cells (expressing human CaSR) | EC₅₀ | 80 nM | Positive allosteric modulation, increase in intracellular calcium | |

| Not Specified | EC₅₀ | Not Specified | This compound (0.1-100 µM) increases [Ca²⁺]i in a concentration-dependent manner. | |

| Not Specified | EC₅₀ of extracellular Ca²⁺ | 0.1-100 nM | Decreases the EC₅₀ for extracellular Ca²⁺ to 0.61 ± 0.04 mM. |

Parathyroid Hormone (PTH) Secretion Assay

This assay directly measures the primary therapeutic effect of this compound, which is the inhibition of PTH secretion from parathyroid cells.

Experimental Protocol:

-

Tissue/Cell Preparation: Parathyroid glands are obtained from animals (e.g., bovine or rat) and either cultured as whole glands or dissociated into single cells using enzymatic digestion (e.g., collagenase and DNase).

-

Incubation: The parathyroid cells or glands are pre-incubated in a buffer with a low calcium concentration to establish a baseline of high PTH secretion.

-

Treatment: The cells or glands are then incubated for a defined period (e.g., 2-4 hours) in a medium containing various concentrations of this compound, along with a fixed, intermediate concentration of extracellular Ca²⁺.

-

Sample Collection: After incubation, the medium (supernatant) is collected.

-

PTH Measurement: The concentration of PTH in the collected medium is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The PTH levels in the treated samples are compared to those in the vehicle control to determine the concentration-dependent inhibitory effect of this compound. The results are often expressed as the IC₅₀ value, which is the concentration of this compound that inhibits PTH secretion by 50%.

Quantitative Data:

| Cell Type | Parameter | Value | Notes | Reference |

| Bovine parathyroid cells | IC₅₀ | 27 ± 7 nM | Inhibition of PTH secretion. | |

| Human parathyroid cells (from PHPT and SHPT patients) | % Suppression | 61% ± 21% (PHPT) and 61% ± 19% (SHPT) | At a concentration of 1000 nmol/L of a similar calcimimetic, cinacalcet. |

Receptor Binding Assay (Representative Protocol)

While specific binding studies for this compound are not detailed in the provided search results, a representative protocol for a radioligand binding assay to characterize an allosteric modulator of a GPCR is described below. This type of assay is crucial for determining the binding affinity and kinetics of a compound like this compound.

Experimental Protocol:

-

Membrane Preparation: Membranes are prepared from cells overexpressing the CaSR. This typically involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

-

Assay Setup: In a multi-well plate, the prepared membranes are incubated with a radiolabeled orthosteric ligand (a molecule that binds to the primary agonist site) of the CaSR.

-

Compound Addition: Varying concentrations of unlabeled this compound are added to the wells.

-

Incubation: The mixture is incubated at a specific temperature for a period sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, usually by rapid filtration through a glass fiber filter.

-

Quantification: The amount of radioactivity trapped on the filter, which represents the bound ligand, is measured using a scintillation counter.

-

Data Analysis: The data are analyzed to determine if this compound affects the binding of the radiolabeled orthosteric ligand. For a positive allosteric modulator, one might observe an increase in the affinity (a decrease in the Kd) of the orthosteric ligand.

Tecalcet's Role in Calcium Homeostasis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Tecalcet (also known as R-568), a calcimimetic agent that acts as a positive allosteric modulator of the Calcium-Sensing Receptor (CaSR). We delve into its mechanism of action, its impact on calcium homeostasis, and its role in both preclinical and clinical research, particularly in the context of secondary hyperparathyroidism (SHPT). This document summarizes key quantitative data from relevant studies, outlines detailed experimental protocols for evaluating calcimimetics, and presents visual diagrams of critical signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction to this compound and Calcium Homeostasis

Calcium homeostasis is a critical physiological process tightly regulated by a complex interplay of hormones and signaling pathways. The parathyroid hormone (PTH), secreted by the parathyroid glands, plays a central role in maintaining extracellular calcium concentrations within a narrow range.[1][2] Dysregulation of this system, often observed in conditions like chronic kidney disease (CKD), can lead to secondary hyperparathyroidism (SHPT), characterized by elevated PTH levels, parathyroid gland hyperplasia, and mineral and bone disorders.[3]

Calcimimetics are a class of therapeutic agents that mimic the effect of calcium on the Calcium-Sensing Receptor (CaSR), a G protein-coupled receptor (GPCR) that is the primary regulator of PTH secretion.[1][4] this compound (R-568) is an orally active, small molecule calcimimetic that allosterically and positively modulates the CaSR. By increasing the sensitivity of the CaSR to extracellular calcium, this compound effectively suppresses PTH synthesis and secretion, offering a targeted therapeutic approach for managing SHPT.

Mechanism of Action: Allosteric Modulation of the CaSR

This compound functions as a positive allosteric modulator of the CaSR. This means it binds to a site on the receptor distinct from the orthosteric calcium-binding site. This binding event induces a conformational change in the CaSR, enhancing its sensitivity to activation by extracellular calcium ions (Ca²⁺). Consequently, the CaSR can be activated at lower calcium concentrations, leading to a more profound and sustained suppression of PTH secretion from the parathyroid glands.

Signaling Pathway

The activation of the CaSR by this compound primarily initiates the Gαq/11 signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately result in an increase in intracellular calcium concentrations and the inhibition of PTH gene transcription and hormone secretion.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound and other calcimimetics in modulating calcium homeostasis has been demonstrated in numerous studies. The following tables summarize key quantitative findings.

Table 1: Preclinical Efficacy of this compound (R-568) in a Rat Model of Renal Insufficiency

| Treatment Group (Oral, twice daily for 4 days) | Serum PTH Levels | Parathyroid Cell Proliferation (BrdU-positive cells) | Serum 1,25(OH)₂D₃ Levels |

| Low Dose (1.5 mg/kg) | Dose-dependent reduction | Reduced by 20% | No significant change |

| High Dose (15 mg/kg) | Dose-dependent reduction | Reduced by 50% | No significant change |

Table 2: In Vitro Activity of this compound (R-568)

| This compound Concentration | Effect on Intracellular Ca²⁺ ([Ca²⁺]i) | Effect on EC₅₀ for Extracellular Ca²⁺ |

| 0.1-100 μM | Concentration-dependent increase | - |

| 0.1-100 nM | - | Decreased to 0.61 ± 0.04 mM |

Table 3: Clinical Efficacy of Calcimimetics in Hemodialysis Patients with Secondary Hyperparathyroidism

| Study Drug | Primary Endpoint | Key Findings | Reference |

| Etelcalcetide (B607377) | >30% reduction in PTH from baseline | 74.0% of patients on etelcalcetide vs. 8.3% on placebo achieved the primary endpoint. | |

| Etelcalcetide vs. Cinacalcet (B1662232) | >30% reduction in PTH from baseline | 68.2% of patients on etelcalcetide vs. 57.7% on cinacalcet achieved the primary endpoint. Etelcalcetide was found to be non-inferior and superior to cinacalcet. | |

| Cinacalcet | PTH ≤ 250 pg/mL | 43% of patients on cinacalcet vs. 5% on placebo achieved the endpoint. |

Experimental Protocols

The following sections outline generalized experimental protocols for the evaluation of calcimimetic compounds like this compound.

In Vitro Evaluation of CaSR Activation

Objective: To determine the potency and efficacy of a test compound in activating the CaSR.

Methodology:

-